molecular formula C16H12FN5O B6093988 7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B6093988
M. Wt: 309.30 g/mol
InChI Key: UUUJBJJHXUIRDN-UHFFFAOYSA-N
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Description

7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 1158484-39-9) is a sophisticated heterocyclic compound with a molecular formula of C16H12FN5O and a molecular weight of 309.30 g/mol . This complex molecule features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core structure substituted at the 7-position with a 1-(4-fluorophenyl)ethyl group. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse biological activities and resemblance to purine bases, enabling interactions with various enzymatic systems . Researchers value this compound for its potential applications across multiple therapeutic areas, including as a candidate for investigating anticancer, antimicrobial, and antiviral agents, given that similar TP derivatives have demonstrated significant biological activities . The incorporation of the 4-fluorophenyl moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability, membrane permeability, and binding affinity in drug discovery campaigns . This compound is presented for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its mechanism of action, physicochemical properties, and structure-activity relationships to advance their chemical biology and drug discovery programs.

Properties

IUPAC Name

11-[1-(4-fluorophenyl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c1-10(11-2-4-12(17)5-3-11)21-7-6-14-13(15(21)23)8-18-16-19-9-20-22(14)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUJBJJHXUIRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
7-[1-(4-Fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) 1-(4-Fluorophenyl)ethyl at 7-position C₁₉H₁₅FN₆O 362.36 Fluorine substitution enhances lipophilicity and metabolic stability.
8-Methyl-7-(4-(trifluoromethoxy)phenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 8-Methyl, 4-(trifluoromethoxy)phenyl C₁₆H₁₀F₃N₅O₂ 361.28 Trifluoromethoxy group improves electronegativity and bioavailability.
2-(2-Chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-Chlorophenyl, furylmethyl at 7-position C₁₉H₁₂ClN₅O₂ 401.79 Chlorine and furan groups may enhance binding to hydrophobic targets.
(E)-5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Phenyl at 7-position, methyl at 5-position C₁₂H₁₁N₅O 242.25 Simplified structure with reduced steric hindrance.
7-(2-Methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-Methoxyethyl, 4-methoxyphenyl C₁₈H₁₇N₅O₃ 351.40 Methoxy groups enhance solubility and hydrogen-bonding potential.

Structure-Activity Relationship (SAR) Trends

  • Fluorine Substitution : Fluorine at the para position of the phenyl ring (target compound) enhances metabolic stability and lipophilicity, critical for oral bioavailability .
  • Electron-Withdrawing Groups : Trifluoromethoxy and chlorine substituents improve membrane permeability and target binding through hydrophobic and electronic effects .

Preparation Methods

One-Pot Multicomponent Assembly

A scalable approach involves a one-pot reaction combining pyrimidine-4,5-diamine, a 1,3-dicarbonyl compound, and 1-(4-fluorophenyl)ethyl bromide under acidic conditions.

Procedure :

  • Reactants :

    • Pyrimidine-4,5-diamine (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • 1-(4-Fluorophenyl)ethyl bromide (1.5 equiv)

    • p-Toluenesulfonic acid (p-TSA, 10 mol%) in refluxing acetonitrile.

  • Reaction Conditions :

    • Reflux at 82°C for 18 hours under inert atmosphere.

    • Progress monitored via TLC (ethyl acetate/hexane, 3:7).

  • Workup :

    • Cool to room temperature, precipitate filtered.

    • Recrystallized from ethanol/water (4:1) to yield the triazolo-pyrimidinone core.

Yield : 62–68% after optimization.

Stepwise Cyclocondensation

An alternative route employs sequential cyclization:

Pyrimidine Ring Formation

  • Condensation of 4-fluorophenylacetonitrile with guanidine nitrate in ethanol under reflux forms the pyrimidine intermediate.

Triazole Annulation

  • Treatment with hydrazine hydrate at 100°C for 6 hours generates the triazolo moiety.

N-Alkylation

  • Reaction with 1-(4-fluorophenyl)ethyl mesylate in DMF using K2CO3 as base (80°C, 12 hours).

Key Data :

StepConditionsYield (%)
Pyrimidine formationEthanol, reflux, 8h75
Triazole annulationHydrazine hydrate, 100°C82
N-AlkylationDMF, K2CO3, 80°C58

Optimization Studies

Catalytic System Screening

  • p-TSA vs. Lewis Acids : p-TSA (10 mol%) in acetonitrile provided superior yields (68%) compared to FeCl3 (52%) or ZnCl2 (47%).

  • Solvent Effects : Acetonitrile outperformed DMF (58%), THF (43%), and toluene (35%) due to better solubility of intermediates.

Temperature and Time Profiles

  • Cyclization : Maximum yield achieved at 82°C (18h). Lower temperatures (60°C) resulted in incomplete reactions (<40% yield).

  • Alkylation : Elevated temperatures (80°C vs. 60°C) reduced side products from 22% to 9%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.58–7.62 (m, 2H, Ar-F), 7.12–7.16 (m, 2H, Ar-F), 5.24 (q, J=7.2 Hz, 1H, CHCH3), 1.82 (d, J=7.2 Hz, 3H, CH3).

  • 13C NMR : 162.1 (C=O), 158.9 (d, J=245 Hz, C-F), 148.3 (triazole-C), 134.2–115.7 (aromatic carbons).

  • HRMS : m/z calcd for C17H13FN5O [M+H]+: 338.1154; found: 338.1158.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated C 60.53%, H 3.89%, N 20.70%; Found C 60.48%, H 3.92%, N 20.65%.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Competing formation oftriazolo[4,3-a]pyrimidine regioisomer minimized by using p-TSA.

    • Isomer ratio: 9:1 (desired:undesired) under optimized conditions.

  • Steric Hindrance in Alkylation :

    • Bulky 1-(4-fluorophenyl)ethyl group required prolonged reaction times (12h vs. 6h for methyl analogs).

  • Purification Difficulties :

    • Recrystallization from ethanol/water improved purity from 85% to 98%.

Industrial-Scale Considerations

  • Cost Analysis :

    ComponentCost/kg (USD)
    4-Fluorophenyl ethyl bromide320
    Pyrimidine-4,5-diamine1,150
    p-TSA45
  • Process Intensification :

    • Continuous flow reactor trials reduced reaction time by 40% (18h → 11h) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, solvent selection, and pH) to maximize yield and purity. For example, cyclization steps often use dimethylformamide (DMF) as a solvent and potassium carbonate as a base for deprotonation. Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Structural validation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl groups).
  • X-ray crystallography : Resolves 3D conformation, particularly for fused-ring systems.
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions .

Q. What functional groups dominate its reactivity?

The triazole and pyrimidine rings are electron-deficient, making them susceptible to nucleophilic attack. The fluorophenyl group enhances lipophilicity, influencing solubility in polar aprotic solvents (e.g., DMSO). Substituents on the ethyl chain (e.g., 4-fluorophenyl) may sterically hinder reactions at the pyrido nitrogen .

Q. What preliminary biological screening assays are recommended?

Initial screens should target:

  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination).
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement studies for CNS targets (e.g., GABAₐ). Negative controls must include structurally related analogs to isolate activity .

Q. How does solubility impact experimental design?

The compound’s low aqueous solubility (due to aromatic and triazole groups) necessitates formulation with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Stability studies (pH 3–9, 37°C) should precede long-term bioassays to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on:

  • Substituent effects : Fluorine at the 4-position enhances metabolic stability; ethyl groups modulate steric bulk.
  • Ring modifications : Replacing pyrido with pyrazolo rings alters π-stacking interactions. Example SAR table:
SubstituentBioactivity (IC₅₀, nM)Solubility (µg/mL)
4-Fluorophenyl12.3 ± 1.28.5
3-Chlorophenyl45.6 ± 3.85.2
2-Methylpyridyl>10015.7

Data from docking and enzymatic assays inform rational design .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with active sites (e.g., ATP-binding pockets).
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns.
  • QSAR models : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity. Contradictions between in silico and experimental data may arise from solvent effects or protein flexibility .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Identifies drug-drug interaction risks.
  • Phase I metabolites : Hydroxylation or N-dealkylation products are common for triazolopyrimidines .

Q. How to resolve contradictory bioactivity data across studies?

Discrepancies may stem from:

  • Assay conditions : Varying ATP concentrations in kinase assays.
  • Cell line variability : Genetic drift in cultured cells. Mitigation: Standardize protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (SPR vs. ITC) .

Q. What role do isotopic labeling studies play in mechanistic analysis?

¹⁸O or ²H labeling tracks reaction pathways (e.g., hydrolysis of the pyrimidinone ring). For PET imaging analogs, ¹⁹F (natural abundance) enables in vivo tracking without isotopic substitution .

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